N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Description
N4-[2-(Morpholin-4-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at the 5-position and diamine groups at the 4- and 6-positions. The N4-substituent comprises a 2-(morpholin-4-yl)ethyl group, a structural motif known to influence physicochemical properties such as solubility, bioavailability, and target binding. Morpholine rings are often incorporated into drug candidates due to their ability to modulate hydrogen bonding and polarity .
Properties
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(17)18)10(14-7-13-9)12-1-2-15-3-5-19-6-4-15/h7H,1-6H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRAEGTJNKELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves the reaction of 5-nitropyrimidine-4,6-diamine with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogs
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones
These thiopyrimidinone derivatives (e.g., compounds 6c–f in ) share a pyrimidine core but differ in substituents:
Comparison :
- The absence of a thioether in the target compound could reduce metabolic instability, a common issue with sulfur-containing drugs.
5-Alkyl-6-(Substituted Benzyl)-2-Thiouracils
These precursors (e.g., 3a–d in ) lack the morpholinoethyl group but include benzyl and alkyl substituents.
- Activity: Moderate antimicrobial effects, suggesting that the morpholinoethyl group in later derivatives enhances potency .
Non-Pyrimidine Analogs
Quinoline Carboxamides with Morpholinoethyl Substituents
describes quinoline derivatives (e.g., compound 16) featuring a 2-(morpholin-4-yl)ethyl group.
- Core: Quinoline with carboxamide substituents.
- Activity: Lower binding affinity (Ki = 221 nM) compared to analogs with non-polar substituents (e.g., n-pentyl). This highlights the context-dependent efficacy of the morpholinoethyl group .
Comparison :
- In pyrimidines, the morpholinoethyl group enhances antimicrobial activity, whereas in quinolines, it reduces affinity. This underscores the importance of core structure in determining substituent effects.
2-(Morpholin-4-yl)-1,7-Naphthyridines
A patented class () with morpholine-substituted naphthyridines, designed for hyperproliferative disease treatment.
Data Tables
Table 2: Impact of Morpholinoethyl Substituent Across Scaffolds
Key Findings and Implications
Core Structure Dictates Efficacy: The morpholinoethyl group enhances activity in pyrimidines but reduces affinity in quinolines, emphasizing scaffold-specific design principles.
Nitro Group Role: The 5-nitro substituent in the target compound may improve electrophilic interactions, a feature absent in thiopyrimidinone analogs.
Therapeutic Potential: Morpholine-containing pyrimidines show promise in antimicrobial applications, while naphthyridines highlight anticancer prospects .
Biological Activity
N4-[2-(Morpholin-4-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the pyrimidine derivative class. Its unique structure, featuring a nitro group and a morpholine ring, suggests potential applications in medicinal chemistry, particularly in drug development. This article explores the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H15N7O3 |
| Molecular Weight | 273.29 g/mol |
| Functional Groups | Nitro group, Morpholine ring |
The presence of the nitro group at the 5-position enhances its reactivity and biological activity, while the morpholine moiety may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate amines and nitriles.
- Introduction of the Nitro Group : Nitration of the pyrimidine ring can be performed using nitrating agents like nitric acid.
- Attachment of Morpholine : This step usually involves nucleophilic substitution reactions where morpholine is introduced to the ethyl chain.
Preliminary studies suggest that this compound may interact with various biological macromolecules, potentially modulating enzyme activity or receptor interactions. Although specific mechanisms remain to be fully elucidated, research on similar pyrimidine derivatives indicates significant biological activities including:
- Antimicrobial Activity : Some pyrimidines have shown effectiveness against bacterial and fungal strains.
- Antiplasmodial Activity : Compounds with similar structures have been evaluated for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in malaria treatment.
Case Studies and Research Findings
-
Inhibitory Activity Against PfDHFR :
A study evaluated various pyrimidine derivatives for their inhibitory action against PfDHFR. Compounds displayed promising Ki values ranging from 1.3 to 243 nM against wild-type strains and 13 to 208 nM against quadruple mutants . This suggests that modifications in structure can significantly enhance biological activity. -
Antitumor Potential :
Research into related compounds has indicated that certain pyrimidines can effectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds exhibiting IC50 values in the low nanomolar range demonstrated significant antitumor efficacy by inducing G2/M cell cycle arrest . -
Computational Studies :
Molecular docking studies have been employed to predict binding affinities and modes of action for various pyrimidine derivatives. Results indicate that these compounds can achieve high binding scores with target enzymes, confirming their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
